6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers requiring the N1-cyclopropyl pyrazolo[3,4-d]pyrimidine scaffold often face regioselectivity challenges during post-synthetic N1-alkylation. This compound solves that by providing the cyclopropyl group pre-installed, eliminating purification bottlenecks. • Pre-installed N1-cyclopropyl: avoids low-yield N1-alkylation and regioisomer separation. • 6-Cl leaving group: enables rapid SNAr or cross-coupling diversification for kinase library synthesis. • Consistent quality: sourced with ≥95% purity, supported by batch-specific QC documentation for reliable SAR campaigns.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
Cat. No. B8255112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1CC1N2C3=NC(=NC=C3C=N2)Cl
InChIInChI=1S/C8H7ClN4/c9-8-10-3-5-4-11-13(6-1-2-6)7(5)12-8/h3-4,6H,1-2H2
InChIKeyMIFVINHFNGCKPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine: Differentiated N1-Cyclopropyl Scaffold for Kinase Research


6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 2230521-69-2, MW 194.62) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a well-established adenine bioisostere scaffold widely exploited in kinase inhibitor discovery [1]. The compound features a chlorine atom at the 6-position of the pyrimidine ring and a cyclopropyl substituent at the N1 position of the pyrazole ring. This substitution pattern is critical: the 6-chloro group serves as a synthetic handle for nucleophilic aromatic substitution or cross-coupling reactions, while the N1-cyclopropyl group imparts distinct steric bulk, conformational constraint, and lipophilic character compared to common N1-methyl or N1-H analogs [2]. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold with demonstrated inhibitory activity against a broad range of kinases (e.g., Src, Abl, EGFR, CDKs, PI3K, DYRK1A/B) and xanthine oxidase [1][3], making this compound a valuable intermediate for structure-activity relationship (SAR) exploration and lead optimization programs.

6-Chloro handle for nucleophilic aromatic substitution or cross-coupling to elaborate hinge-binding motifs
Pre-installed N1-cyclopropyl avoids post-synthetic alkylation regioselectivity issues
Adenine bioisostere scaffold reported for kinase panel screening and xanthine oxidase inhibitor discovery

Why N1-Substitution on 6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine Matters


Within the pyrazolo[3,4-d]pyrimidine scaffold, the nature of the N1 substituent profoundly influences kinase selectivity, potency, and ADME properties. Published SAR studies demonstrate that varying the N1 substituent from hydrogen to alkyl or cycloalkyl groups alters the compound's interaction with the hydrophobic pocket of kinase ATP-binding sites and affects metabolic stability [1]. For instance, in dual Src/Abl inhibitor programs, the N1 substituent contributed to differential binding affinities, with Ki values varying by orders of magnitude depending on the substitution pattern [2]. Similarly, the introduction of cyclic substituents at N1 position in sigma-1 receptor ligand programs led to substantial changes in binding affinity and lipophilic ligand efficiency [3]. Therefore, substituting 6-chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine with an N1-H, N1-methyl, or other N1-alkyl analog during procurement is not scientifically equivalent and risks losing critical potency, selectivity, or metabolic profiles that are specific to the cyclopropyl substitution pattern.

!
N1-H analog may shift lipophilicity and membrane permeability, altering intracellular target engagement
!
N1-methyl analog introduces free rotation and less steric bulk, which may change kinase selectivity profiles
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4-Chloro isomer directs substitution away from the hinge-binding region, unsuitable for hinge motif optimization

6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine: Comparator Evidence vs. Closest Analogs


N1-Cyclopropyl vs. N1-H: Lipophilicity and Membrane Permeability

The N1-cyclopropyl substituent in 6-chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine increases lipophilicity compared to the unsubstituted N1-H analog (6-chloro-1H-pyrazolo[3,4-d]pyrimidine, CAS 23002-51-9). The N1-cyclopropyl analog has a computed ClogP of approximately 2.0–2.5 (estimated by fragment-based calculation using ChemDraw or similar software), whereas the N1-H analog has a ClogP of approximately 1.1 (XLogP3-AA value from PubChem [1]). This increase in lipophilicity of approximately 0.9–1.4 log units predicts enhanced passive membrane permeability, a critical parameter for intracellular target engagement [2].

Lipophilicity Comparison
Class-level inference
ΔClogP ≈ +0.9 to +1.4 vs N1-H analog (ClogP 1.1)
Supports improved membrane permeability prediction for intracellular kinase programs
Computational estimate; experimental logP not determined
Medicinal Chemistry Drug Design Physicochemical Properties

N1-Cyclopropyl vs. N1-Methyl: Steric Effects on Kinase Selectivity

In pyrazolo[3,4-d]pyrimidine-based kinase inhibitor programs, the N1 substituent occupies a hydrophobic pocket within the ATP-binding site. The cyclopropyl group in 6-chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine provides greater steric bulk (Taft steric parameter Es approximately -0.06 for cyclopropyl vs. 0.00 for methyl) and conformational rigidity compared to the N1-methyl analog (6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, CAS 1443291-37-9). Published SAR in dual Src/Abl pyrazolo[3,4-d]pyrimidine inhibitors showed that modifications at the N1 position altered kinase selectivity profiles, with Ki values for c-Src varying from 3.14 µM to sub-µM depending on substitution pattern [1]. The cyclopropyl group's unique geometric constraints can restrict rotational freedom and pre-organize the scaffold for selective kinase binding, a feature not achievable with the freely rotating methyl group [2].

Steric Influence on Selectivity
Class-level inference
N1-cyclopropyl Taft Es ≈ -0.06, restricted rotation; N1-methyl Es 0.00, free rotation
May support selectivity profiling over N1-methyl analog in Src/Abl kinase series
Inferred from dual Src/Abl inhibitor SAR; no direct pair comparison
Kinase Inhibitor Structure-Activity Relationship Selectivity

6-Chloro vs. 4-Chloro Isomer: Synthetic Utility and Kinase Binding

The position of the chlorine substituent on the pyrazolo[3,4-d]pyrimidine scaffold critically determines its synthetic reactivity and potential kinase binding interactions. 6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine has the chlorine at the 6-position of the pyrimidine ring, adjacent to N7, whereas the 4-chloro isomer (4-chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine, CAS 1823941-80-5) has chlorine at the 4-position. In adenine bioisostere kinase inhibitor design, the 6-position corresponds to the position that engages the hinge region of the kinase ATP-binding site, making 6-substituted derivatives particularly relevant for hinge-binding interactions [1]. The 6-chloro group can also undergo selective nucleophilic aromatic substitution reactions with amines, enabling introduction of diverse hinge-binding motifs, a reactivity profile that differs from the 4-chloro isomer due to the different electronic environment of the pyrimidine ring positions [2].

Regioisomeric Chlorine Position
Class-level inference
6-Cl adjacent to N7 (hinge motif); 4-Cl isomer has different binding orientation
6-Chloro regioisomer enables direct hinge-binding motif modifications
Qualitative differentiation based on adenine bioisostere principles
Synthetic Chemistry Kinase Inhibitor Design Regioisomer Differentiation

Pyrazolo[3,4-d]pyrimidines as Xanthine Oxidase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold, which includes 6-chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine as a member, has demonstrated potent xanthine oxidase (XO) inhibitory activity. A study of pyrazolo[3,4-d]pyrimidines structurally related to allopurinol reported that almost all tested derivatives exhibited strong XO inhibition, with some compounds achieving IC50 values below 1 µM [1]. This class-level potency is comparable to allopurinol, the clinical standard of care (IC50 values typically in the low micromolar range). Additional studies on pyrazolo[3,4-d]pyrimidine analogs reported XO IC50 values of 0.54–25.46 µM depending on substitution pattern, with 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine achieving an IC50 of 0.54 µM [2]. The 6-chloro substituent in the target compound serves as a modifiable group that can be further elaborated to optimize XO potency and selectivity relative to these benchmarks.

Xanthine Oxidase Activity
Class-level inference
Class IC50
Supports XO inhibitor optimization; 6-Cl allows potency elaboration
Target compound not directly tested; class data from published pyrazolopyrimidines
Xanthine Oxidase Inhibition Hyperuricemia Enzyme Inhibition

6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine: Key Applications in Drug Discovery


Kinase Inhibitor Lead Generation: Hinge-Binding Motif Elaboration

The 6-chloro substituent is strategically positioned adjacent to N7, corresponding to the hinge-binding region in adenine-mimetic kinase inhibitors. Medicinal chemistry teams can use nucleophilic aromatic substitution (SNAr) to replace the chlorine with diverse amine-containing fragments, rapidly generating libraries of N1-cyclopropyl-substituted analogs for screening against kinase panels. The N1-cyclopropyl group provides a defined hydrophobic contact that can be exploited to achieve selectivity across the kinome, as demonstrated in published pyrazolo[3,4-d]pyrimidine Src/Abl dual inhibitor programs where N1 modifications altered kinase selectivity profiles [1]. This compound is particularly suited for programs targeting kinases with a preference for small hydrophobic N1 substituents, such as DYRK1A/B [2], CDKs [3], or certain tyrosine kinases.

Xanthine Oxidase Inhibitor Optimization for Hyperuricemia and Gout

Building on the class-level demonstration that pyrazolo[3,4-d]pyrimidines achieve sub-µM xanthine oxidase inhibition [4], 6-chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine can serve as a starting scaffold for developing next-generation XO inhibitors. The 6-chloro group can be displaced with hydroxyl, amino, or thiol nucleophiles to generate analogs with enhanced potency, while the N1-cyclopropyl group may improve metabolic stability compared to N1-H or N1-alkyl analogs. The target profile would be a selective XO inhibitor with improved ADME properties relative to allopurinol.

Selective Sigma-1 Receptor Ligand Design

Research has established that pyrazolo[3,4-d]pyrimidines can serve as high-affinity sigma-1 receptor (σ1R) ligands when appropriately substituted, with cyclic substituents at position 4 playing a key role [5]. The N1-cyclopropyl group in 6-chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine provides a compact hydrophobic group suitable for σ1R binding pocket interactions. The 6-chloro position offers a derivatization point for introducing substituents that modulate σ1R affinity and selectivity. This compound is relevant for pain and CNS disorder programs where σ1R antagonism is a validated mechanism.

Parallel Synthesis Building Block for Focused Kinase Libraries

The compound's dual functional groups—a reactive 6-chloro leaving group and a pre-installed N1-cyclopropyl substituent—make it an ideal building block for parallel synthesis. High-throughput chemistry groups can use this scaffold in array format, reacting the 6-chloro position with diverse amine, alcohol, or thiol nucleophiles to generate focused libraries for kinase or enzyme screening. The N1-cyclopropyl group is pre-installed, eliminating the need for post-synthetic N1-alkylation that often suffers from regioselectivity issues when working with the N1-H precursor. The commercial availability of related analogs with purity ≥95% indicates that this compound can be sourced with suitable quality for library production.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
6-Chloro hinge-modification handle; pre-installed N1-cyclopropyl
Kinase panel selectivity screening; SAR around hinge-binding motif
Xanthine oxidase inhibitor research
Class-level XO inhibitory scaffold; modifiable 6-Cl position
Enzymatic potency optimization; benchmarking against allopurinol
Sigma-1 receptor ligand studies
N1-cyclopropyl hydrophobic contact; 6-Cl as derivatization point
Receptor affinity and selectivity assessment in CNS models
Parallel synthesis building block
Dual functional groups (6-Cl, N1-cyclopropyl) without regioselectivity issues
Library generation efficiency; purity and yield across diverse nucleophiles
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